4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate
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Overview
Description
4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate is a complex organic compound with a molecular weight of 543.37 g/mol It is characterized by the presence of multiple functional groups, including bromophenoxy, acetamido, imino, methoxy, and dimethoxybenzoate moieties
Preparation Methods
The synthesis of 4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate involves several steps. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate acylating agent to form 2-(2-bromophenoxy)acetyl chloride.
Amidation: The 2-(2-bromophenoxy)acetyl chloride is then reacted with an amine to form the corresponding acetamido derivative.
Imination: The acetamido derivative undergoes imination with formaldehyde to form the imino intermediate.
Coupling with methoxyphenyl dimethoxybenzoate: Finally, the imino intermediate is coupled with 2-methoxyphenyl 3,4-dimethoxybenzoate under appropriate conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethoxy groups can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The bromophenoxy and acetamido groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The imino group may also contribute to its activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate can be compared with similar compounds, such as:
4-({[2-(2-Chlorophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
4-({[2-(2-Fluorophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate: This compound has a fluorine atom instead of a bromine atom.
4-({[2-(2-Iodophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate: This compound has an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H23BrN2O7 |
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Molecular Weight |
543.4 g/mol |
IUPAC Name |
[4-[[[2-(2-bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H23BrN2O7/c1-31-20-11-9-17(13-23(20)33-3)25(30)35-21-10-8-16(12-22(21)32-2)14-27-28-24(29)15-34-19-7-5-4-6-18(19)26/h4-14H,15H2,1-3H3,(H,28,29) |
InChI Key |
PQNSUSJOOKJFHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Br)OC)OC |
Origin of Product |
United States |
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